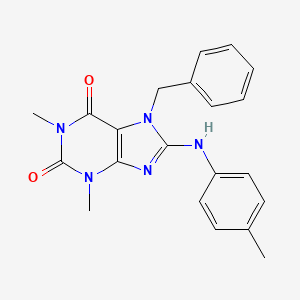![molecular formula C18H18ClF3N2O3S B15032262 2-{N-[2-Chloro-5-(trifluoromethyl)phenyl]methanesulfonamido}-N-[(4-methylphenyl)methyl]acetamide](/img/structure/B15032262.png)
2-{N-[2-Chloro-5-(trifluoromethyl)phenyl]methanesulfonamido}-N-[(4-methylphenyl)methyl]acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-{N-[2-Chloro-5-(trifluoromethyl)phenyl]methanesulfonamido}-N-[(4-methylphenyl)methyl]acetamide is a complex organic compound characterized by the presence of chloro, trifluoromethyl, methanesulfonamido, and methylphenyl groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-{N-[2-Chloro-5-(trifluoromethyl)phenyl]methanesulfonamido}-N-[(4-methylphenyl)methyl]acetamide typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the Methanesulfonamido Group: This involves the reaction of 2-chloro-5-(trifluoromethyl)aniline with methanesulfonyl chloride under basic conditions to form the methanesulfonamido intermediate.
Acetamide Formation: The intermediate is then reacted with 4-methylbenzylamine and acetic anhydride to form the final acetamide compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques.
化学反応の分析
Types of Reactions
2-{N-[2-Chloro-5-(trifluoromethyl)phenyl]methanesulfonamido}-N-[(4-methylphenyl)methyl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amine derivatives.
Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles like sodium methoxide and potassium tert-butoxide can be used for substitution reactions.
Major Products
The major products formed from these reactions include sulfone derivatives, amine derivatives, and various substituted compounds depending on the specific reaction conditions and reagents used.
科学的研究の応用
2-{N-[2-Chloro-5-(trifluoromethyl)phenyl]methanesulfonamido}-N-[(4-methylphenyl)methyl]acetamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein binding due to its unique structure.
Industry: Used in the development of specialty chemicals and materials with unique properties.
作用機序
The mechanism of action of 2-{N-[2-Chloro-5-(trifluoromethyl)phenyl]methanesulfonamido}-N-[(4-methylphenyl)methyl]acetamide involves its interaction with specific molecular targets. The chloro and trifluoromethyl groups enhance its binding affinity to certain enzymes and proteins, leading to inhibition or modulation of their activity. The methanesulfonamido group plays a crucial role in stabilizing the compound’s interaction with its targets.
類似化合物との比較
Similar Compounds
- N-(2-Chloro-5-(trifluoromethyl)phenyl)-2-phenoxyacetamide
- N-(2-Chloro-5-(trifluoromethyl)phenyl)-2-thiophenesulfonamide
- N-(2-Chloro-5-(trifluoromethyl)phenyl)tetradecanamide
Uniqueness
What sets 2-{N-[2-Chloro-5-(trifluoromethyl)phenyl]methanesulfonamido}-N-[(4-methylphenyl)methyl]acetamide apart from similar compounds is its specific combination of functional groups, which confer unique chemical reactivity and biological activity. The presence of both chloro and trifluoromethyl groups enhances its potential as a versatile intermediate in organic synthesis and its efficacy in biological applications.
特性
分子式 |
C18H18ClF3N2O3S |
|---|---|
分子量 |
434.9 g/mol |
IUPAC名 |
2-[2-chloro-N-methylsulfonyl-5-(trifluoromethyl)anilino]-N-[(4-methylphenyl)methyl]acetamide |
InChI |
InChI=1S/C18H18ClF3N2O3S/c1-12-3-5-13(6-4-12)10-23-17(25)11-24(28(2,26)27)16-9-14(18(20,21)22)7-8-15(16)19/h3-9H,10-11H2,1-2H3,(H,23,25) |
InChIキー |
CXOYLVYXRHAJAY-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=C(C=C1)CNC(=O)CN(C2=C(C=CC(=C2)C(F)(F)F)Cl)S(=O)(=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![3-amino-N-(2,5-dimethoxyphenyl)-6-(3,4-dimethoxyphenyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B15032195.png)
![2-[N-(4-Methylphenyl)4-methoxybenzenesulfonamido]-N-(2-{[(4-methylphenyl)methyl]sulfanyl}ethyl)acetamide](/img/structure/B15032197.png)
![(5-Phenoxymethyl-[1,3,4]oxadiazol-2-ylsulfanyl)-acetic acid methyl ester](/img/structure/B15032199.png)
![ethyl (2Z)-2-[4-(benzyloxy)-3-methoxybenzylidene]-7-methyl-3-oxo-5-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B15032202.png)
![butyl 4-{[(2E)-3-(4-tert-butylphenyl)prop-2-enoyl]amino}benzoate](/img/structure/B15032205.png)
![8-(ethylamino)-7-[2-hydroxy-3-(2-methylphenoxy)propyl]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B15032207.png)
![2-(4-nitrophenyl)-2-oxoethyl 2-{4-[5-methyl-2-(propan-2-yl)phenoxy]phenyl}-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylate](/img/structure/B15032215.png)
![2-{[3-cyano-4-(4-ethoxyphenyl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}-N-(3-methylphenyl)acetamide](/img/structure/B15032227.png)
![2-[3-methyl-4-(propan-2-yl)phenoxy]-N-[4-(propan-2-yloxy)phenyl]acetamide](/img/structure/B15032234.png)
![ethyl 4-[3-(4-butoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B15032239.png)

![3-[(Z)-(3-ethyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-[(2-methoxyethyl)amino]-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B15032257.png)
